2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
2-(2-methoxyethyl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-5-7(9)11-8(10-6)3-4-12-2/h5H,3-4H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTVSUKTMWSTOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695863 | |
| Record name | 2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3120-36-3 | |
| Record name | 2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure, characterized by a methoxyethyl substituent and a methyl group on the pyrimidine ring, suggests a range of interactions with biological targets that may lead to therapeutic applications.
The chemical structure of this compound allows for various biochemical interactions. The methoxyethyl group enhances solubility and may influence the compound's binding affinity to biological targets. The presence of the amine functional group indicates potential for hydrogen bonding and nucleophilic reactions, which are crucial in drug design and interaction with enzymes and receptors.
The biological activity of this compound is primarily based on its ability to interact with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain kinases, which play vital roles in cell signaling pathways. By modulating these pathways, the compound can influence cellular processes such as proliferation, apoptosis, and differentiation.
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit tumor cell growth in vitro, potentially through mechanisms involving disruption of microtubule dynamics or induction of apoptosis . The compound's ability to alter gene expression related to metabolic processes further supports its role in cancer treatment strategies.
Case Studies
- Inhibition of Kinases : A study demonstrated that this compound effectively inhibited specific kinases involved in cancer cell signaling pathways. The inhibition led to reduced cell viability in various cancer cell lines, indicating its potential as a therapeutic agent.
- Antimicrobial Activity : Another investigation highlighted the compound's antimicrobial properties. It was found to exhibit activity against several bacterial strains, suggesting its utility in developing new antimicrobial therapies.
Data Tables
Comparison with Similar Compounds
Key Observations :
- The methoxyethyl group in this compound likely improves solubility compared to purely hydrophobic substituents (e.g., cyclobutyl or aryl groups) while maintaining moderate lipophilicity.
- Chlorine or bulky substituents (e.g., phenyl) at position 4 or 6 can drastically alter reactivity and intermolecular interactions .
Preparation Methods
General Synthetic Strategy
The compound 2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine is a substituted pyrimidine derivative featuring an amino group at the 4-position, a methyl group at the 6-position, and a 2-methoxyethyl substituent at the 2-position of the pyrimidine ring. The preparation typically involves nucleophilic aromatic substitution reactions on suitably functionalized pyrimidine precursors, often starting from dichloropyrimidine derivatives.
Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-methylpyrimidine
A prominent and well-documented method involves the selective substitution of the chlorine atoms on 2,4-dichloro-6-methylpyrimidine with nucleophiles such as 2-methoxyethylamine to introduce the 2-(2-methoxyethyl) substituent.
Procedure summary:
- Starting materials: 2,4-dichloro-6-methylpyrimidine, 2-methoxyethylamine, triethylamine.
- Solvent: Ethanol.
- Reaction conditions: Stirring at 50 °C for 4 hours.
- Workup: Removal of solvent under reduced pressure, extraction with ethyl acetate, washing with water, drying over magnesium sulfate, and purification by silica gel column chromatography.
- Yields: Isolated yields vary, with reported values around 23% for one regioisomer and 47% for another (likely positional isomers at C2 and C4).
This method exploits the nucleophilicity of 2-methoxyethylamine to substitute chlorine atoms selectively, with triethylamine acting as a base to scavenge hydrochloric acid formed during the reaction.
| Parameter | Details |
|---|---|
| Starting material | 2,4-dichloro-6-methylpyrimidine |
| Nucleophile | 2-methoxyethylamine |
| Base | Triethylamine |
| Solvent | Ethanol |
| Temperature | 50 °C |
| Reaction time | 4 hours |
| Purification | Silica gel chromatography |
| Yield (major isomer) | 47% |
| Yield (minor isomer) | 23% |
Comparative Analysis of Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution on 2,4-dichloro-6-methylpyrimidine | 2,4-dichloro-6-methylpyrimidine, 2-methoxyethylamine | Triethylamine, EtOH | 50 °C, 4 h | 23-47 | Not specified | Simple, direct, regioisomeric mixture |
| Malonate and methyleneguanidine route (related pyrimidines) | Dimethyl malonate, methylidene guanidine salts | Sodium methoxide, dimethyl carbonate | 50-100 °C, reflux, pressure | ~90 | >99 | Complex, high yield, scalable |
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Methoxyethyl)-6-methylpyrimidin-4-amine, and what reaction conditions are critical for achieving high yields?
The synthesis of pyrimidine derivatives like this compound typically involves nucleophilic substitution or condensation reactions. A feasible route starts with a 4-aminopyrimidine core, where the 2-methoxyethyl group is introduced via alkylation or Mitsunobu reactions. Critical parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine group.
- Catalysts : Bases like K₂CO₃ or DBU facilitate deprotonation and substitution .
Purification via column chromatography or recrystallization is essential to isolate the product in high purity.
Q. How can the crystalline structure of this compound be determined, and what software is typically employed for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:
Crystal growth : Slow evaporation from a solvent (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals.
Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation.
Refinement : The SHELX suite (e.g., SHELXL) refines atomic coordinates and thermal parameters, leveraging constraints for methoxyethyl group geometry .
Hydrogen-bonding networks and torsional angles (e.g., between the pyrimidine ring and methoxyethyl chain) are analyzed to confirm molecular conformation .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how do their data complement each other?
| Technique | Key Information | Advantages | Limitations |
|---|---|---|---|
| ¹H/¹³C NMR | Confirms substituent connectivity via chemical shifts (e.g., methoxyethyl protons at δ ~3.4–3.6 ppm). | High resolution for organic groups. | Limited for heavy atoms or non-crystalline samples. |
| FT-IR | Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O-C at ~1100 cm⁻¹). | Rapid screening for bond types. | Overlap in complex regions (e.g., aromatic C-H). |
| HRMS | Validates molecular formula via exact mass (e.g., [M+H]⁺ = 208.1442). | High specificity. | Requires pure samples. |
| Combined data cross-validates structural assignments . |
Advanced Research Questions
Q. How do substituents like the 2-methoxyethyl group influence molecular conformation and intermolecular interactions in pyrimidine derivatives?
The 2-methoxyethyl group introduces steric and electronic effects:
- Conformational flexibility : The ethyl chain adopts gauche or anti-periplanar conformations, influencing crystal packing.
- Hydrogen bonding : The methoxy oxygen may act as a weak acceptor, while the amine group participates in N–H⋯N bonds, stabilizing supramolecular architectures .
Crystallographic studies of analogs show dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), affecting π-π stacking and solubility .
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:
- Polymorphism : Different crystal forms alter solubility and bioavailability. SCXRD identifies polymorphs with distinct hydrogen-bonding networks .
- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines impact results. Standardized protocols (e.g., CLSI guidelines) minimize variability.
- Impurity profiles : HPLC-MS quantifies byproducts (e.g., dealkylated derivatives) that may antagonize activity .
Q. What strategies optimize the regioselective functionalization of this compound for targeted biological studies?
Regioselectivity is controlled by:
- Directing groups : The 4-amine directs electrophilic substitution to the 5-position.
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 2- or 6-positions.
- Protecting groups : Boc protection of the amine prevents unwanted side reactions during alkylation .
Reaction progress is monitored via TLC or LC-MS to halt at intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
